molecular formula C16H19NO5S B2726192 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2310045-99-7

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2726192
CAS No.: 2310045-99-7
M. Wt: 337.39
InChI Key: APESODIHJNJKTF-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzofuran ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the 2,5-dimethylfuran-3-yl intermediate, which can be synthesized via the reaction of 2,5-dimethylfuran with appropriate reagents under controlled conditions . The next step involves the formation of the benzofuran ring, which can be achieved through cyclization reactions. Finally, the sulfonamide group is introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The furan and benzofuran rings may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of furan, benzofuran, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-10-7-14(11(2)22-10)15(18)9-17-23(19,20)13-3-4-16-12(8-13)5-6-21-16/h3-4,7-8,15,17-18H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APESODIHJNJKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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